Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate
Description
Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate is an organotin compound characterized by a central tin atom (Sn) coordinated to three sulfur atoms from thioacetate groups and a butyl substituent. The ester groups (tetradecyl chains) confer lipophilicity, making the compound suitable for applications requiring non-polar solvents or matrices. Its CAS registration date is 31/05/2018, indicating recent regulatory recognition .
Properties
CAS No. |
72259-65-5 |
|---|---|
Molecular Formula |
C52H102O6S3Sn |
Molecular Weight |
1038.3 g/mol |
IUPAC Name |
tetradecyl 2-[butyl-bis[(2-oxo-2-tetradecoxyethyl)sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/3C16H32O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;1-3-4-2;/h3*19H,2-15H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
CSQUOHWEHXEIMB-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(SCC(=O)OCCCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tritetradecyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]triacetate involves the reaction of butylstannylidyne with thioacetic acid and tetradecyl alcohol under controlled conditions . The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Tritetradecyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioacetate groups to thiols.
Substitution: The thioacetate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Basic Information
- Chemical Formula : CHOSSn
- Molecular Weight : 1038.27 g/mol
- CAS Number : 72259-65-5
Drug Delivery Systems
Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate has been investigated for its potential in drug delivery systems, particularly as a carrier for therapeutic agents. Its ability to form stable nanoparticles enhances the solubility and bioavailability of poorly soluble drugs.
Case Study: Targeted Drug Delivery
Research has demonstrated that organotin compounds can be conjugated with targeting ligands to improve the specificity of drug delivery. For instance, the conjugation of this compound with antibodies or peptides can facilitate the targeted delivery of chemotherapeutics to cancer cells, minimizing systemic toxicity and enhancing therapeutic efficacy .
Materials Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its properties make it suitable for applications in coatings and polymers.
Example: Coating Formulations
This compound can be incorporated into coating formulations to enhance durability and resistance to environmental degradation. This is particularly valuable in industrial applications where protective coatings are essential for prolonging the lifespan of materials .
Environmental Chemistry
In environmental chemistry, organotin compounds have been studied for their potential use in bioremediation processes. The ability of this compound to interact with various environmental pollutants suggests its application in detoxifying contaminated sites.
Research Findings
Studies indicate that organotin compounds can facilitate the degradation of persistent organic pollutants through microbial action. This compound may enhance microbial activity due to its surface-active properties, promoting the breakdown of harmful substances in contaminated environments .
Mechanism of Action
The mechanism of action of Tritetradecyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]triacetate involves its interaction with biological molecules through its thioacetate groups. These groups can form covalent bonds with thiol-containing proteins and enzymes, potentially inhibiting their activity . The butylstannylidyne core may also interact with cellular components, affecting various molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tin Atom
Organotin compounds exhibit diverse properties depending on the alkyl/aryl groups attached to the tin center. Key comparisons include:
Key Observations :
- Tin Substituent Effects : Butyl (C4) and dodecyl (C12) groups increase steric bulk and hydrophobicity compared to methyl (C1). Longer chains (e.g., dodecyl) enhance thermal stability but may reduce reactivity .
- Ester Chain Length : Tetradecyl esters (C14) in the target compound likely increase lipophilicity and reduce solubility in polar solvents compared to isooctyl (C8) derivatives .
Functional Group Variations
Thio vs. Oxy Linkages
Compounds with oxygen-based linkages (e.g., triisooctyl 4,4',4''-[(octylstannylidyne)tris(oxy)]tris[4-oxoisocrotonate]) exhibit distinct electronic and coordination properties compared to thio-linked analogs. Thio groups (S) provide stronger metal-binding affinity but lower oxidative stability than oxy groups (O) .
Mercaptoacetate vs. Acetate Derivatives
Triisooctyl derivatives with mercaptoacetate groups (e.g., monomethyltin tris(isooctyl mercaptoacetate)) show higher affinity for heavy metal chelation compared to simple acetate esters, which are more hydrolytically stable .
Physicochemical Properties
- Melting Points : Triisooctyl derivatives with longer tin substituents (e.g., dodecyl) may exhibit higher melting points due to increased van der Waals interactions .
- Solubility : Tetradecyl esters are less soluble in aqueous media than isooctyl or tert-butyl esters (e.g., tri-tert-butyl derivatives used in imaging agents) .
Biological Activity
Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate, with the CAS number 72259-65-5, is an organotin compound characterized by a complex structure that includes a butylstannylidyne moiety and multiple thioacetate groups. This compound has garnered attention due to its potential biological activities, particularly in toxicology and pharmacology.
- Molecular Formula : C52H102O6S3Sn
- Molecular Weight : 1038.27 g/mol
- Structure : The compound features a tetradecyl chain attached to a central butylstannylidyne group linked to three thioacetate moieties.
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions in biological systems, particularly regarding its toxicity and potential therapeutic applications.
Toxicological Studies
- General Toxicity : Organotin compounds, including tritetradecyl derivatives, are known for their toxicity to aquatic organisms and potential endocrine-disrupting effects in mammals. Studies indicate that organotin compounds can disrupt cellular processes and induce apoptosis in various cell types.
- Hydrolysis Products : In a simulated mammalian gastric environment, this compound hydrolyzes to release mercaptoacetate moieties. These hydrolysis products exhibit significant biological activity and toxicity profiles similar to those of other organotin compounds .
- Environmental Impact : Research has shown that exposure to organotin compounds can lead to bioaccumulation in marine organisms, raising concerns about their ecological impact and implications for human health through the food chain .
Case Study 1: Aquatic Toxicity Assessment
A study assessed the impact of various organotin compounds on aquatic life, focusing on species such as Tetrahymena thermophila. Results indicated that exposure to tritetradecyl derivatives led to reduced cell viability and reproductive rates, highlighting the compound's toxic effects on lower trophic levels .
Research investigating the molecular mechanisms of organotin toxicity revealed that exposure to this compound altered gene expression related to vesicular transport and proteasome function. This suggests a disruption in cellular homeostasis and potential pathways leading to cell death .
Data Table: Biological Activity Summary
| Aspect | Details |
|---|---|
| CAS Number | 72259-65-5 |
| Molecular Weight | 1038.27 g/mol |
| Toxicity | High toxicity observed in aquatic organisms; potential endocrine disruptor |
| Hydrolysis Products | Releases mercaptoacetates upon hydrolysis |
| Cellular Effects | Alters gene expression related to cell survival and function |
| Environmental Impact | Bioaccumulates in marine ecosystems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
